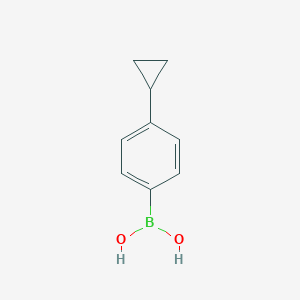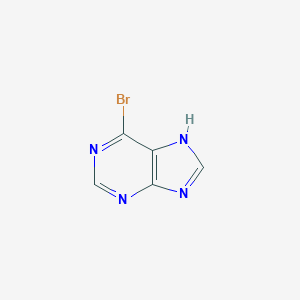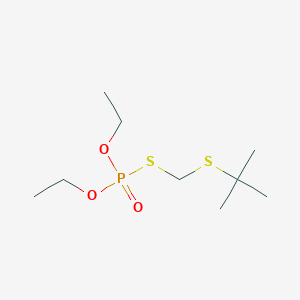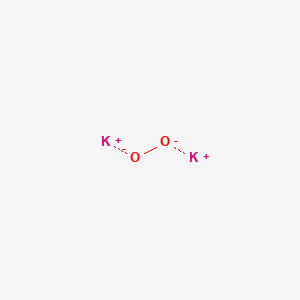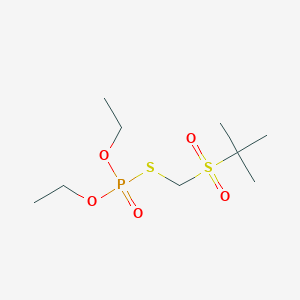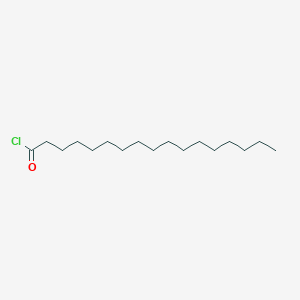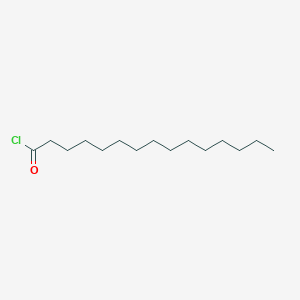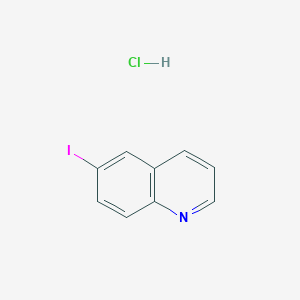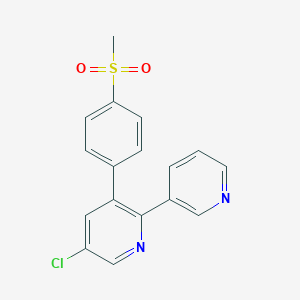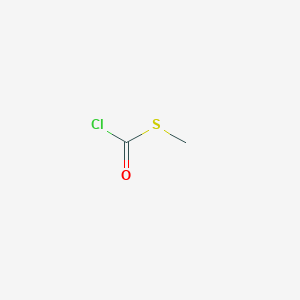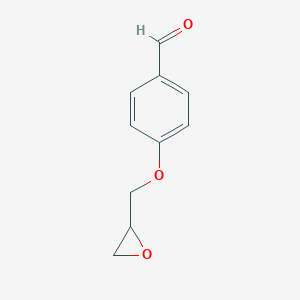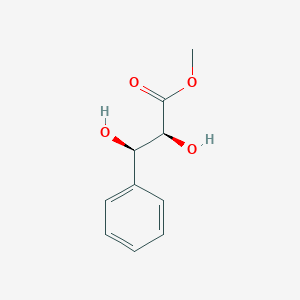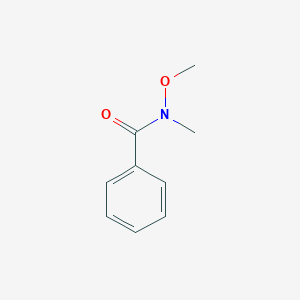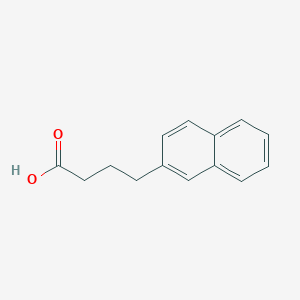
2-Naphthalenebutanoic acid
Overview
Description
2-Naphthalenebutanoic acid, also known as 4-(naphthalen-2-yl)butanoic acid, is a compound with the molecular formula C14H14O2 . It has a molecular weight of 214.26 g/mol . It is also known by other synonyms such as 2-Naphthalenebutyric acid and 4-(2-Naphthyl)butanoic acid .
Molecular Structure Analysis
The InChI string for 2-Naphthalenebutanoic acid is InChI=1S/C14H14O2/c15-14(16)7-3-4-11-8-9-12-5-1-2-6-13(12)10-11/h1-2,5-6,8-10H,3-4,7H2,(H,15,16) . The Canonical SMILES is C1=CC=C2C=C(C=CC2=C1)CCCC(=O)O .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Naphthalenebutanoic acid are not available, it’s important to note that acid-base reactions are some of the most important processes in chemical and biological systems .
Physical And Chemical Properties Analysis
2-Naphthalenebutanoic acid has a molecular weight of 214.26 g/mol . Its computed properties include an XLogP3 of 3.7 and a Hydrogen Bond Donor Count of 1 .
Scientific Research Applications
Anaerobic Degradation of Naphthalene
Research has investigated anaerobic degradation pathways for naphthalene, a polycyclic aromatic hydrocarbon, revealing the formation of 2-naphthoic acid as a central metabolite. In this process, naphthalene undergoes carboxylation to form 2-naphthoic acid, which is sequentially reduced through hydrogenation reactions, eliminating double bonds before ring cleavage. This pathway suggests the stepwise reduction of the aromatic ring system as a characteristic process in anaerobic naphthalene degradation (Meckenstock et al., 2000).
Application in Molecular Imaging
The compound NST732, a member of the ApoSense family, which includes 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid, has been highlighted for its potential in molecular imaging. This molecule is particularly noted for its selective targeting, binding, and accumulation within cells undergoing apoptotic cell death, making it a promising candidate for monitoring antiapoptotic drug treatments (Basuli et al., 2012).
Bioremediation of Industrial Pollutants
Studies have demonstrated the efficacy of solvent extraction techniques in removing naphthalene-2-ol, a biologically recalcitrant pollutant commonly found in dye wastewater, from aqueous solutions. This method, using mixed solvents, has shown high extraction efficiency, indicating a potential application for bioremediation in industrial settings (Shao et al., 2016).
Supramolecular Chemistry and Material Science
Naphthalene diimides, including those related to 2-naphthalenebutanoic acid, have been extensively researched for their applications in supramolecular chemistry and material science. They have been utilized in sensors, molecular switching devices, catalysis, and even in medical applications due to their ability to form host-guest complexes and intercalate with DNA (Kobaisi et al., 2016).
Naphthalene Sulfonates in Environmental Management
The decomposition of naphthalene sulfonates, like 2-naphthalenesulfonate, in aqueous solutions has been a subject of study, especially in the context of environmental management. Techniques involving ozonation combined with UV radiation have been explored for the efficient removal of these compounds, which are significant pollutants in the dye and textile industries (Chen et al., 2002).
Safety And Hazards
When handling 2-Naphthalenebutanoic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
properties
IUPAC Name |
4-naphthalen-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-14(16)7-3-4-11-8-9-12-5-1-2-6-13(12)10-11/h1-2,5-6,8-10H,3-4,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRVUQIGDLSBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277604 | |
| Record name | 2-Naphthalenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenebutanoic acid | |
CAS RN |
782-28-5 | |
| Record name | 2-Naphthalenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 3036 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenebutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(naphthalen-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

